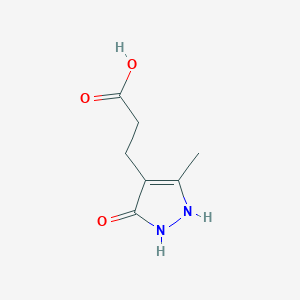
5-chloro-2-methyl-4-nitro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as “5-chloro-2-methyl-4-nitro-1H-imidazole” is known as Phospho-RIP (Ser166) (D8I3A) Rabbit mAb. This compound is a monoclonal antibody produced by immunizing animals with a synthetic phospho-peptide corresponding to residues surrounding Ser166 of human RIP protein. It is primarily used in research to detect endogenous levels of RIP protein when phosphorylated at Ser166 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Phospho-RIP (Ser166) (D8I3A) Rabbit mAb involves the synthesis of a phospho-peptide that mimics the phosphorylation site of the RIP protein. This synthetic peptide is then used to immunize rabbits, leading to the production of antibodies specific to the phosphorylated form of the protein. The antibodies are then harvested and purified using affinity chromatography techniques .
Industrial Production Methods: In an industrial setting, the production of monoclonal antibodies like Phospho-RIP (Ser166) (D8I3A) involves large-scale immunization of rabbits, followed by the extraction and purification of the antibodies. The process includes several steps such as peptide synthesis, immunization, serum collection, and antibody purification using protein A or G affinity chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Phospho-RIP (Ser166) (D8I3A) Rabbit mAb primarily undergoes binding reactions with its target antigen, the phosphorylated RIP protein. This binding is highly specific and occurs through antigen-antibody interactions.
Common Reagents and Conditions: The common reagents used in these reactions include the synthetic phospho-peptide antigen, adjuvants for immunization, and buffers for antibody purification. The conditions typically involve maintaining the antibodies at low temperatures to preserve their activity and using specific buffers to ensure optimal binding during assays .
Major Products Formed: The major product formed from these reactions is the antigen-antibody complex, which can be detected using various techniques such as Western blotting, immunofluorescence, and flow cytometry .
Wissenschaftliche Forschungsanwendungen
Phospho-RIP (Ser166) (D8I3A) Rabbit mAb has several scientific research applications:
Chemistry: Used in the study of protein phosphorylation and signal transduction pathways.
Biology: Helps in understanding the role of RIP protein in cell death and survival mechanisms.
Medicine: Utilized in research related to cancer, neurodegenerative diseases, and inflammatory conditions.
Industry: Employed in the development of diagnostic assays and therapeutic antibodies.
Wirkmechanismus
The mechanism of action of Phospho-RIP (Ser166) (D8I3A) Rabbit mAb involves its binding to the phosphorylated Ser166 residue on the RIP protein. This binding is highly specific and allows for the detection and quantification of the phosphorylated form of the protein in various biological samples. The antibody recognizes the phosphorylated epitope and forms a stable complex, which can be detected using various immunoassays .
Vergleich Mit ähnlichen Verbindungen
- Phospho-RIP (Ser166) (D1L3S) Rabbit mAb
- Phospho-RIP (Ser166) (D8I3A) Mouse mAb
Comparison: Phospho-RIP (Ser166) (D8I3A) Rabbit mAb is unique in its high specificity and affinity for the phosphorylated Ser166 residue on the RIP protein. Compared to other similar antibodies, it is preferred for immunofluorescence applications due to its superior sensitivity and minimal background staining .
Eigenschaften
IUPAC Name |
5-chloro-2-methyl-4-nitro-1H-imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c1-2-6-3(5)4(7-2)8(9)10/h1H3,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJHGVJXBGICMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(N1)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-aminoethyl)-3-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7784940.png)

![Ethyl 7-amino-4-chloro-2-(methylsulfanyl)pyrido[4,3-d]pyrimidine-8-carboxylate](/img/structure/B7784949.png)
![2,3-dihydropyrazolo[3,4-b]indole-1-carboxylic acid](/img/structure/B7784964.png)



![1-[4,5-dimethoxy-2-(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B7785001.png)
![2-hydroxy-9-methyl-7-pyridin-2-yl-5,6-dihydropyrazolo[3,4-h]quinoline-3-carbonitrile](/img/structure/B7785012.png)
![2-(pyridin-3-yl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B7785013.png)
![3-(Chloromethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B7785025.png)


